Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate
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Overview
Description
Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate is a complex organic compound with a unique structure that includes a furan ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate typically involves multiple steps, including the formation of the furan and pyridine rings, followed by the introduction of the cyano and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield saturated compounds.
Scientific Research Applications
Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: This compound shares the furan ring and cyano group but lacks the pyridine and trifluoromethyl groups.
Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(methyl)pyridin-2-YL]sulfanyl}acetamido)acetate: This compound is similar but has a methyl group instead of a trifluoromethyl group.
Uniqueness
Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate is unique due to the presence of the trifluoromethyl group, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific properties.
Biological Activity
Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate, with the CAS Number 941252-97-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14F3N3O4S, with a molecular weight of 413.4 g/mol. The structure features a pyridine ring, a furan moiety, and a trifluoromethyl group, which may contribute to its biological activity.
Research indicates that compounds containing pyridine and furan rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the cyano group and the sulfanyl linkage may enhance these effects by facilitating interactions with biological targets.
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzymatic pathways critical for bacterial survival.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell growth and death.
Case Study 1: Antimicrobial Screening
A study conducted on compounds with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using disk diffusion assays, where it showed zones of inhibition comparable to standard antibiotics at concentrations as low as 50 µM.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cell cycle arrest at the G1 phase. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound at concentrations ranging from 10 to 100 µM.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C17H14F3N3O4S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C17H14F3N3O4S/c1-2-26-15(25)8-22-14(24)9-28-16-10(7-21)11(17(18,19)20)6-12(23-16)13-4-3-5-27-13/h3-6H,2,8-9H2,1H3,(H,22,24) |
InChI Key |
CQOITUSIYWTJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N |
Origin of Product |
United States |
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